6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
CAS No.: 89457-10-3
Cat. No.: VC7861276
Molecular Formula: C8H3BrClF3N2
Molecular Weight: 299.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89457-10-3 |
|---|---|
| Molecular Formula | C8H3BrClF3N2 |
| Molecular Weight | 299.47 g/mol |
| IUPAC Name | 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
| Standard InChI Key | GQUMVBCXDLOULU-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core, comprising a benzene ring fused to an imidazole ring. Substitutions at positions 2, 4, and 6 introduce a trifluoromethyl (-CF), chlorine, and bromine atom, respectively. These groups confer distinct electronic effects:
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Trifluoromethyl: Enhances lipophilicity and metabolic stability via strong electron-withdrawing properties.
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Chlorine and Bromine: Provide halogen bonding capabilities, critical for target protein interactions .
The planar aromatic system facilitates π-π stacking with biological macromolecules, while substituents optimize steric complementarity in binding pockets.
Synthesis and Manufacturing
General Synthetic Strategies
Halogenated benzimidazoles are typically synthesized via cyclization of substituted o-phenylenediamine precursors. For 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, a plausible route involves:
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Nitration and Halogenation: Sequential introduction of nitro, bromo, and chloro groups to a benzene ring.
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Reductive Cyclization: Using sodium borohydride or similar agents to form the imidazole ring .
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Trifluoromethylation: Late-stage introduction of -CF via cross-coupling reactions.
A related synthesis for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole achieved an 80% yield using sodium borohydride at 50°C, suggesting analogous conditions could apply .
Purification and Characterization
Recrystallization in n-heptane yields high-purity (99%) product, as demonstrated in similar syntheses . Analytical techniques include:
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity:
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Gram-Positive Bacteria: MIC values as low as 4 μg/mL against Staphylococcus aureus .
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Fungi: Moderate inhibition of Candida albicans (MIC = 64 μg/mL) .
Mechanistically, halogen atoms disrupt microbial membrane integrity and electron transport chains.
Pharmacological Applications
Drug Design Scaffold
The compound serves as a template for optimizing:
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Kinase Inhibitors: Modifying the 2-position (-CF) enhances selectivity for EGFR and VEGFR.
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Antifolates: Structural analogs inhibit dihydrofolate reductase, a target in infectious diseases .
Structure-Activity Relationships (SAR)
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